N-Substituent Structural Differentiation: 4-Methoxybenzyl vs. N-Ethyl vs. N-(m-Tolyl) Analogs
The 4-methoxybenzyl N-substituent of the target compound (CAS 1788676-93-6) provides a uniquely balanced combination of hydrogen-bond acceptor capacity and lipophilicity not present in the closest commercially available analogs—N-ethyl (CAS 1448132-00-0, MW 328.4) or N-(m-tolyl) (CAS 1795358-44-9, MW 348.4) . The 4-methoxybenzyl group contributes +1 hydrogen-bond acceptor (methoxy oxygen) and a larger solvent-accessible surface area relative to N-ethyl, while offering greater conformational flexibility and a different electronic distribution compared to the rigid N-(m-tolyl) analog. These differences are directly relevant to target-binding pharmacophore requirements, as documented in azetidine-1-carboxamide CB1 antagonist patents where 4-substituted benzyl urea variants displayed distinct SAR from simple alkyl or phenyl urea derivatives [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 378.4 g/mol; 5 H-bond acceptors (2 sulfonyl O, 1 urea O, 1 methoxy O, 1 urea N); 1 H-bond donor (urea NH) |
| Comparator Or Baseline | N-ethyl analog (CAS 1448132-00-0): MW 328.4 g/mol; 4 H-bond acceptors; 1 H-bond donor. N-(m-tolyl) analog (CAS 1795358-44-9): MW 348.4 g/mol; 4 H-bond acceptors; 1 H-bond donor. |
| Quantified Difference | ΔMW = +50.0 g/mol vs. N-ethyl; +30.0 g/mol vs. N-(m-tolyl). ΔHBA = +1 vs. both comparators. |
| Conditions | Calculated from molecular formulas; Chemsrc database entries . |
Why This Matters
The additional hydrogen-bond acceptor and higher molecular weight of the 4-methoxybenzyl derivative may confer distinct membrane permeability and target-binding profiles, making it non-interchangeable with lower-MW analogs in screening campaigns.
- [1] Davidson JEP et al. Azetidinecarboxamide derivatives and their use in the treatment of CB1 receptor mediated disorders. US Patent US20070054891A1, 2007. Describes SAR for N-benzyl and N-substituted-benzyl azetidine-1-carboxamide CB1 antagonists. View Source
